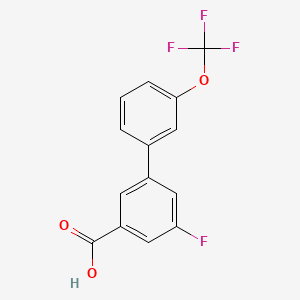

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

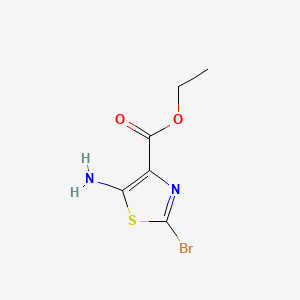

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 300.21 . The IUPAC name for this compound is 5-fluoro-3’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) .Scientific Research Applications

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer chemotherapy. These compounds have demonstrated clinical utility in the palliation of patients suffering from advanced cancer, especially tumors of the breast and gastrointestinal tract. The pharmacokinetics, mechanisms of action, and therapeutic efficacy of 5-FU and its derivatives have been a subject of considerable research interest.

Clinical Applications and Mechanisms : Studies have shown that 5-FU and its derivatives like 5-fluoro-2′-deoxyuridine (5-FUDR) are useful in the treatment of various cancers due to their ability to inhibit thymidylate synthase, thereby interfering with DNA synthesis in cancer cells. Efforts to enhance the activity of 5-FU through combinations with other agents such as folinic acid have yielded promising results, improving patient survival rates compared to 5-FU alone (Heidelberger & Ansfield, 1963); (Abbruzzese & Levin, 1989).

Synthesis and Bio-Distribution : Research has focused on the synthesis of 5-FU, including methods that incorporate radioactive and stable isotopes to study its metabolism and bio-distribution. These studies have been crucial for understanding how 5-FU and related compounds can be more precisely used to treat cancer, paving the way for their application in personalized medicine (Gmeiner, 2020).

Mechanism of Action

Target of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been identified as a fusion inhibitor of the influenza a virus .

Mode of Action

It’s worth noting that the similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, inhibits the membrane fusion between the influenza a virus and the endosome of the host cells .

Biochemical Pathways

The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may affect pathways related to viral entry into host cells.

Result of Action

The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may prevent the entry of the virus into host cells, thereby inhibiting infection.

Properties

IUPAC Name |

3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIABJVEIPIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691768 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261460-04-1 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)

![Pentanedioic acid, mono[(4-ethenylphenyl)methyl] ester (9CI)](/img/no-structure.png)

![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)

![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)